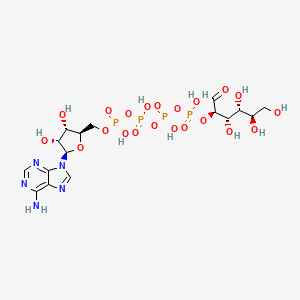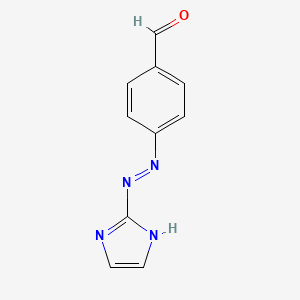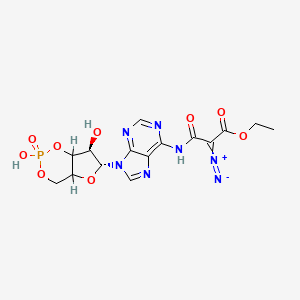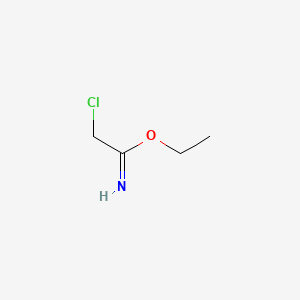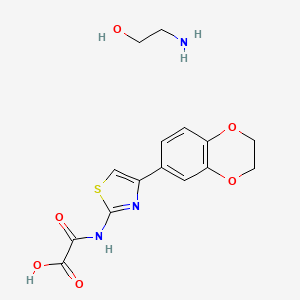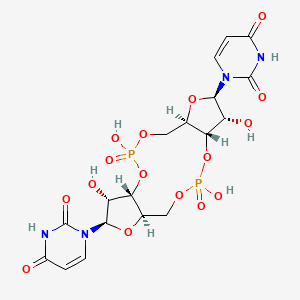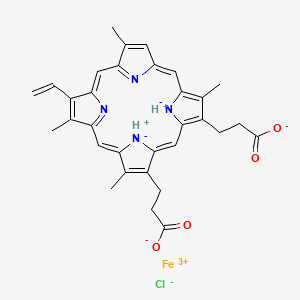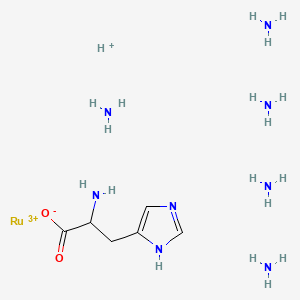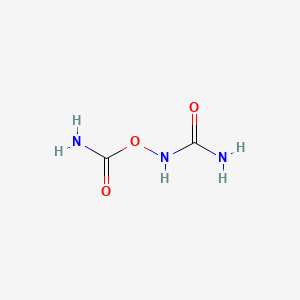
Carbamoyloxyurea
Übersicht
Beschreibung
Carbamoyloxyurea (CBU) is an organic compound with the molecular formula C2H6N2O4. The compound is a white solid that is soluble in water and used in a variety of scientific applications. CBU is a versatile molecule that has been studied for its diverse biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Bactericidal Properties : Carbamoyloxyurea is bactericidal for Escherichia coli. It affects cellular metabolism, especially impacting ribonucleic acid and protein syntheses, accompanied by degradation of cellular deoxyribonucleic acid (Rosenkranz, 1970).
Cytotoxicity and DNA Synthesis Inhibition : It is cytotoxic for cells in culture and acts as an effective inhibitor of mammalian ribonucleotide reductase, thus inhibiting DNA synthesis. Drug-resistant cell lines have shown alterations in ribonucleotide reductase, providing insights into cellular resistance mechanisms to DNA synthesis inhibitors like this compound (Hards & Wright, 1983).
Elevated Ribonucleotide Reductase Activity : Studies on Chinese hamster ovary cell lines selected for resistance to this compound revealed elevated levels of ribonucleotide reductase activity, crucial for understanding the regulation of this enzyme in mammalian cells (Hards & Wright, 1981).
Induction of Endogenous Retrovirus : Hydroxyurea and related compounds, including this compound, have been found to induce endogenous retrovirus expression in mouse embryo cells (Rascati & Tennant, 1978).
Interaction with DNA : Exposure of DNA to this compound leads to degradation of polydeoxynucleotides, suggesting its potential role in DNA interaction and damage (Jacobs & Rosenkranz, 1970).
Wirkmechanismus
Target of Action
Carbamoyloxyurea primarily targets ribonucleic acid (RNA) and protein syntheses . These are crucial processes in cellular metabolism, and their disruption can lead to significant changes in cell function and viability .
Mode of Action
This compound interacts with its targets by inhibiting the synthesis of RNA and proteins . This inhibition disrupts the conversion of ribonucleotides to deoxyribonucleotides, essential building blocks for DNA. The compound’s lethal action is accompanied by degradation of cellular deoxyribonucleic acid (DNA) .
Biochemical Pathways
The primary biochemical pathways affected by this compound are those involved in RNA and protein synthesis . By inhibiting these processes, this compound disrupts normal cellular function and leads to cell death .
Pharmacokinetics
It is known that the compound’s action is independent of cellular metabolism .
Result of Action
The primary result of this compound’s action is the death of cells, specifically Escherichia coli . This is achieved through the inhibition of RNA and protein synthesis, leading to the degradation of cellular DNA .
Action Environment
It is known that the compound’s action is independent of cellular metabolism , suggesting that it may be less influenced by environmental factors than other compounds.
Safety and Hazards
Carbamoyloxyurea is advised for R&D use only and not for medicinal, household, or other use . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .
Biochemische Analyse
Biochemical Properties
Carbamoyloxyurea plays a crucial role in biochemical reactions, particularly in its interaction with ribonucleic acid and protein synthesis. It is known to be bactericidal for Escherichia coli, independent of cellular metabolism. The compound affects ribonucleic acid and protein syntheses, leading to the degradation of cellular deoxyribonucleic acid . This action is distinct from hydroxyurea, which primarily inhibits deoxyribonucleic acid synthesis.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In Escherichia coli, it induces cell death by degrading cellular deoxyribonucleic acid and inhibiting ribonucleic acid and protein syntheses . These effects are independent of cellular metabolism, highlighting the compound’s potent bactericidal properties.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cellular deoxyribonucleic acid, leading to its degradation. This interaction is independent of cellular metabolism, distinguishing it from hydroxyurea, whose lethal action depends on cellular activity . The compound’s ability to inhibit ribonucleic acid and protein syntheses further contributes to its bactericidal properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Freshly prepared solutions of this compound are effective in causing cellular deoxyribonucleic acid degradation, while aged solutions may exhibit reduced efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit bacteriostatic properties, while higher doses result in bactericidal effects. Toxic or adverse effects at high doses have been observed, highlighting the importance of dosage regulation in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways that lead to the degradation of cellular deoxyribonucleic acid. The compound interacts with enzymes and cofactors that facilitate its bactericidal action. These interactions result in significant changes in metabolic flux and metabolite levels within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and function .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with cellular deoxyribonucleic acid and subsequent bactericidal action .
Eigenschaften
IUPAC Name |
(carbamoylamino) carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3O3/c3-1(6)5-8-2(4)7/h(H2,4,7)(H3,3,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGWUIXOGKKOEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NOC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196512 | |
| Record name | Carbamoyloxyurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4543-62-8 | |
| Record name | Carbamoyloxyurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004543628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamoyloxyurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, (aminocarbonyl)azanyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Carbamoyloxyurea, and how does it affect DNA synthesis?
A1: this compound, similar to Hydroxyurea and Guanazole, primarily targets ribonucleotide reductase (RNR) [, , , ]. RNR is a critical enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. By inhibiting RNR, this compound disrupts the supply of these building blocks, ultimately leading to the inhibition of DNA synthesis and hindering cellular proliferation [, , ].
Q2: How does resistance to this compound develop in cell lines, and what are the implications for its clinical use?
A3: Cell lines can develop resistance to this compound through different mechanisms. One mechanism involves a significant increase in the activity of the ribonucleotide reductase subunit responsible for CDP reduction (CDP reductase) []. This increased activity allows the cells to overcome the inhibitory effects of the drug on DNA synthesis. Another mechanism involves alterations in the structure of RNR, reducing its sensitivity to this compound [, ]. Understanding these resistance mechanisms is crucial for developing strategies to circumvent drug resistance and improve the efficacy of this compound and related compounds in clinical settings.
Q3: this compound displays cross-resistance with other compounds. Which compounds exhibit this cross-resistance, and what is the underlying reason for this phenomenon?
A4: this compound exhibits cross-resistance with Hydroxyurea and Guanazole [, ]. This cross-resistance arises because these compounds share a similar mechanism of action: they all inhibit ribonucleotide reductase, albeit with different potencies. When a cell line develops resistance to one of these compounds, it often becomes resistant to the others due to alterations in the shared target enzyme or overlapping downstream pathways [, ].
Q4: What are the potential applications of this compound in biological research?
A4: Due to its ability to inhibit DNA synthesis, this compound has been utilized as a tool in biological research to:
- Study cell cycle progression: By arresting cells in specific phases of the cell cycle, researchers can investigate the molecular events occurring at each stage [].
- Select for drug-resistant cell lines: this compound can be used to generate cell lines with specific resistance mechanisms, providing valuable models for studying drug resistance development and identifying potential targets for overcoming resistance [].
- Investigate the regulation of enzyme activity: Studies using this compound-resistant cell lines have provided insights into the regulation of ribonucleotide reductase activity and its role in cellular responses to DNA synthesis inhibitors [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




